5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
This compound is a pyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3,5-dimethoxyphenyl group at position 3 and a thiophen-2-yl group at position 3. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the dihydropyrazole scaffold and aromatic substituents play critical roles in binding interactions .
Synthetic routes for analogous compounds (e.g., thiophene- and pyrazole-containing derivatives) often involve condensation reactions in polar solvents like ethanol or 1,4-dioxane, with triethylamine as a base . The presence of electron-donating methoxy groups may influence electronic properties, while the thiophene moiety contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUXVHXJMOABPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-(3,5-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 330.40 g/mol. The structure features a pyrazole ring connected to a thiophene and a dimethoxyphenyl group, which may contribute to its biological activity.
Pharmacological Activity
The compound has been evaluated for various biological activities:
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that structural modifications on the phenyl moiety could enhance antitumoral activity by altering the compound's interaction with cellular targets .
Antimicrobial Activity
Compounds similar to this compound have been tested against various microbial strains. For example, thiazole-pyrazole hybrids demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 28 to 168 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
- Antioxidant Properties : Some studies suggest that the presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
- Interaction with Enzymes : The structural features may allow the compound to interact with specific enzymes involved in metabolic pathways, potentially leading to alterations in cellular metabolism.
Case Studies
Several research articles highlight the biological activity of similar compounds:
- Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. One study reported that a derivative exhibited an IC50 value of 2.18 μM against Mycobacterium tuberculosis, indicating potent activity .
- Antimicrobial Efficacy : Research on thiazole-pyrazoline hybrids revealed that certain derivatives showed superior antibacterial properties compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Pharmacological Potential
Research indicates that 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid may exhibit significant biological activity due to its structural components. It has been investigated for potential applications in:
- Anti-inflammatory Agents : The compound's structure suggests it could interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by targeting specific cellular pathways .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways. For example:
- Lipoxygenase Inhibition : Similar compounds have shown promise as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes . This suggests that further exploration of this compound could yield insights into its mechanism of action against inflammation-related diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimizations for industrial production might include:
- Continuous Flow Reactors : These can enhance yield and efficiency during the synthesis process.
- High-throughput Screening : This method can be employed to identify more potent derivatives of the compound.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insights into the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxyphenylboronic acid | Boronic acid group | Known for its role in Suzuki coupling |
| 3-(2,5-Dimethoxyphenyl)propionic acid | Propionic acid group | Exhibits anti-inflammatory properties |
| (3,5-Dimethoxyphenyl)acetic acid | Acetic acid group | Used in various biochemical assays |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .
Chemical Reactions Analysis
Key Steps
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Pyrazole Ring Formation :
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Functional Group Incorporation :
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The carboxylic acid moiety (-COOH) is introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH).
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Substituents like the thiophen-2-yl group are added through cross-coupling reactions or direct substitution.
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Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Claisen–Schmidt Condensation | Acid catalyst (e.g., HCl), heated reflux | Form chalcone intermediate |
| Pyrazole Cyclization | Hydrazine derivative, solvent (e.g., ethanol) | Construct pyrazole ring |
| Ester Hydrolysis | NaOH aqueous solution, reflux | Generate carboxylic acid |
Reaction Mechanisms
The compound’s reactivity is driven by its functional groups: carboxylic acid , ketone , and pyrazole ring .
Esterification
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The carboxylic acid undergoes esterification with alcohols under acid catalysis (e.g., H2SO4), forming ester derivatives.
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Reaction:
Reduction
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The ketone group (if present in intermediates) can be reduced to a secondary alcohol using reagents like LiAlH4.
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Reaction:
Hydrolysis
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Ester groups in precursors undergo hydrolysis to regenerate the carboxylic acid.
Functional Group Reactivity
The compound’s structure enables interactions with biological targets and participation in diverse chemical reactions.
Key Functional Groups and Reactions
| Functional Group | Reaction Type | Example Reagents |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation | Alcohols, amines, acid catalysts |
| Pyrazole Ring | Electrophilic substitution | Nucleophiles (e.g., Grignard reagents) |
| Thiophen-2-yl Group | Cross-coupling | Palladium catalysts |
Techniques
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NMR Spectroscopy :
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Confirms structural integrity by identifying proton shifts (e.g., aromatic protons, pyrazole ring protons).
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HPLC :
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Assesses purity and quantifies yields during synthesis.
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Mass Spectrometry :
Research Findings
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Biological Activity :
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Pyrazole derivatives often exhibit anti-inflammatory or anticancer properties due to enzyme inhibition.
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Stability :
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Requires pH-controlled conditions to minimize hydrolysis or degradation.
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Comparison with Similar Compounds
Research Tools and Validation
- Docking Studies: AutoDock4 could model interactions between the pentanoic acid group and receptor residues, explaining differences in binding affinity compared to ester analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid?
- Methodology : A common approach involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) in ethanol for 2 hours, followed by recrystallization from DMF/EtOH (1:1) to purify the product . Key steps include:
- Precursor selection : Use of thiophene-containing aldehydes or ketones for cyclocondensation.
- Solvent optimization : Ethanol is preferred for its balance of polarity and boiling point, minimizing side reactions.
- Yield data : Typical yields range from 60–75% after recrystallization.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and pyrazoline NH (δ 9.2–10.5 ppm) .
- FTIR : Look for C=O stretching (1690–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
Q. What are the key stability considerations for storage and handling?
- Methodology :
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis indicates <1% moisture uptake at 60% relative humidity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., COX-2 or HDACs)?
- Methodology :
- Docking simulations : Use AutoDock Vina with the PyRx platform to model interactions between the pyrazoline-thiophene core and enzyme active sites (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with the 3,5-dimethoxyphenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays)?
- Methodology :
- Assay standardization :
- Data normalization : Express inhibition as % activity relative to vehicle-treated controls (n ≥ 3 replicates) .
Q. How can stereochemical outcomes of the pyrazoline ring be controlled during synthesis?
- Methodology :
- Chiral auxiliaries : Introduce (R)- or (S)-BINOL derivatives during cyclization to enforce enantioselectivity (up to 85% ee) .
- X-ray crystallography : Validate absolute configuration using single-crystal diffraction (e.g., CCDC deposition number for reference) .
Q. What in vitro models are suitable for evaluating its metabolic stability?
- Methodology :
- Hepatocyte assays : Incubate with primary human hepatocytes (1 µM compound, 24 hours) and quantify metabolites via LC-MS/MS. Key parameters:
| Metabolite | m/z (Parent) | m/z (Metabolite) |
|---|---|---|
| Parent | 429.1 | – |
| Demethylated | 415.1 | 415.1 → 399.0 (MS²) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
